methyl 2-[2-(1H-indol-3-yl)ethyl]-1-oxo-1,2-dihydro-4-isoquinolinecarboxylate methyl 2-[2-(1H-indol-3-yl)ethyl]-1-oxo-1,2-dihydro-4-isoquinolinecarboxylate
Brand Name: Vulcanchem
CAS No.: 383148-69-4
VCID: VC7237176
InChI: InChI=1S/C21H18N2O3/c1-26-21(25)18-13-23(20(24)17-8-3-2-7-16(17)18)11-10-14-12-22-19-9-5-4-6-15(14)19/h2-9,12-13,22H,10-11H2,1H3
SMILES: COC(=O)C1=CN(C(=O)C2=CC=CC=C21)CCC3=CNC4=CC=CC=C43
Molecular Formula: C21H18N2O3
Molecular Weight: 346.386

methyl 2-[2-(1H-indol-3-yl)ethyl]-1-oxo-1,2-dihydro-4-isoquinolinecarboxylate

CAS No.: 383148-69-4

Cat. No.: VC7237176

Molecular Formula: C21H18N2O3

Molecular Weight: 346.386

* For research use only. Not for human or veterinary use.

methyl 2-[2-(1H-indol-3-yl)ethyl]-1-oxo-1,2-dihydro-4-isoquinolinecarboxylate - 383148-69-4

Specification

CAS No. 383148-69-4
Molecular Formula C21H18N2O3
Molecular Weight 346.386
IUPAC Name methyl 2-[2-(1H-indol-3-yl)ethyl]-1-oxoisoquinoline-4-carboxylate
Standard InChI InChI=1S/C21H18N2O3/c1-26-21(25)18-13-23(20(24)17-8-3-2-7-16(17)18)11-10-14-12-22-19-9-5-4-6-15(14)19/h2-9,12-13,22H,10-11H2,1H3
Standard InChI Key GDMQHJXIOUSYOF-UHFFFAOYSA-N
SMILES COC(=O)C1=CN(C(=O)C2=CC=CC=C21)CCC3=CNC4=CC=CC=C43

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a fused isoquinoline core substituted at the 4-position with a methyl carboxylate group and at the 2-position with a 2-(1H-indol-3-yl)ethyl side chain. The indole moiety, a bicyclic structure consisting of a benzene ring fused to a pyrrole ring, is linked via an ethyl bridge to the isoquinoline nitrogen. Key structural descriptors include:

  • Isoquinoline system: A nitrogen-containing heterocycle analogous to quinoline, with the nitrogen at position 2.

  • Indole substitution: The 3-position of the indole ring connects to the ethyl side chain, preserving the aromaticity and electron-rich nature of the indole system.

  • Ester functionalization: The methyl ester at the 4-position enhances solubility in organic solvents and influences metabolic stability.

The Standard InChIKey (GDMQHJXIOUSYOF-UHFFFAOYSA-N) and SMILES notation (COC(=O)C1=CN(C(=O)C2=CC=CC=C21)CCC3=CNC4=CC=CC=C43) provide unambiguous representations of its connectivity.

Physicochemical Characteristics

While experimental solubility data are unavailable, the compound’s logP (calculated via PubChem: 3.15) suggests moderate lipophilicity, favoring membrane permeability. The molecular weight (346.386 g/mol) and hydrogen bond donor/acceptor counts (1 donor, 5 acceptors) align with Lipinski’s Rule of Five, indicating potential oral bioavailability.

Table 1: Key Physicochemical Parameters

PropertyValue
Molecular FormulaC21H18N2O3
Molecular Weight346.386 g/mol
Hydrogen Bond Donors1
Hydrogen Bond Acceptors5
Rotatable Bond Count6
Topological Polar Surface70.8 Ų

Synthesis and Preparation

Synthetic Pathways

The synthesis of methyl 2-[2-(1H-indol-3-yl)ethyl]-1-oxo-1,2-dihydro-4-isoquinolinecarboxylate typically involves multi-step protocols:

  • Isoquinoline Core Formation: Cyclization of phenethylamine derivatives or Pictet-Spengler reactions yield the 1-oxo-1,2-dihydroisoquinoline scaffold.

  • Indole-Ethyl Side Chain Introduction: Alkylation or Michael addition reactions attach the 2-(1H-indol-3-yl)ethyl group to the isoquinoline nitrogen.

  • Esterification: Methanol-mediated esterification under acidic conditions installs the methyl carboxylate at the 4-position.

A representative route involves condensing indole-3-acetic acid derivatives with preformed isoquinoline intermediates, followed by esterification with methyl chloroformate. Purification via flash chromatography (ethyl acetate/hexane gradients) achieves >95% purity.

Optimization Challenges

Key challenges include:

  • Regioselectivity: Ensuring substitution occurs exclusively at the isoquinoline 2- and 4-positions.

  • Indole Stability: Protection of the indole nitrogen during alkylation steps to prevent side reactions.

  • Yield Improvements: Multi-step sequences often result in cumulative yield losses; microwave-assisted synthesis and flow chemistry may mitigate this .

Biological Activities and Mechanistic Insights

Neurotransmitter Receptor Interactions

While direct binding assays are lacking, structural analogs demonstrate affinity for serotonin (5-HT) and dopamine receptors. The indole moiety mimics tryptophan-derived neurotransmitters, suggesting potential modulation of:

  • 5-HT1A/2A Receptors: Implicated in anxiety and depression .

  • σ-1 Receptors: Involved in neuroprotection and cellular stress response.

Neuroprotective Effects

In silico models predict blood-brain barrier penetration, supporting potential CNS applications. The ethyl bridge may enhance flexibility, allowing interaction with amyloid-β plaques or tau proteins in neurodegenerative diseases.

Comparative Analysis with Structural Analogues

Table 2: Comparison with Methoxy-Substituted Derivative

ParameterTarget CompoundMethoxy Analog (CAS 866149-52-2)
Molecular FormulaC21H18N2O3C22H20N2O4
Molecular Weight346.386 g/mol376.412 g/mol
Key SubstituentH at indole 5-positionOCH3 at indole 5-position
Calculated logP3.153.42
Potential BioactivitySerotonin modulationEnhanced COX-2 inhibition

The methoxy group in the analogue increases molecular weight and lipophilicity, potentially improving CNS penetration but reducing aqueous solubility.

Research Applications and Future Directions

Medicinal Chemistry

  • Lead Optimization: Introducing substituents at the indole 5-position (e.g., halogens, alkyl groups) to enhance potency .

  • Prodrug Development: Replacing the methyl ester with bioreversible groups (e.g., pivaloyloxymethyl) to improve oral absorption.

Chemical Biology

  • Photoaffinity Labeling: Incorporating azide or alkyne handles for target identification via click chemistry.

  • Fluorescent Derivatives: Attaching dansyl or BODIPY tags to study cellular uptake and localization .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator